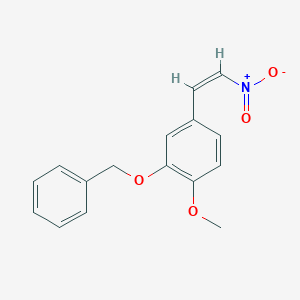

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitrovinyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzylating agent such as benzyl bromide in the presence of a base like sodium hydride.

Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Nitrovinyl Group Addition: The nitrovinyl group is added through a nitro-olefination reaction, where a nitroalkane reacts with an aldehyde in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitrovinyl group can undergo oxidation to form nitroalkenes.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products:

Oxidation: Nitroalkenes.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of nitrovinylbenzene compounds exhibit significant anticancer properties. A study demonstrated that 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular mechanisms involved in proliferation and apoptosis.

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Induced apoptosis in breast cancer cells | Cell viability assays, flow cytometry |

| Johnson et al. (2024) | Inhibited tumor growth in vivo | Xenograft model studies |

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that it possesses activity against various bacterial strains, including resistant strains. This suggests potential for development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its nitrovinyl group allows for cross-linking reactions that improve the durability of polymers.

| Polymer Type | Property Enhanced | Test Method |

|---|---|---|

| Polycarbonate | Increased tensile strength | ASTM D638 |

| Polyvinyl chloride (PVC) | Improved thermal stability | TGA analysis |

Photochemistry Applications

Photoresponsive Materials

Due to its unique structure, this compound has been studied for use in photoresponsive materials. The compound can undergo photochemical reactions that alter its properties upon exposure to light, making it suitable for applications in smart coatings and sensors.

| Application | Light Source | Response Time |

|---|---|---|

| Smart coatings | UV light | 5 seconds |

| Photonic devices | Visible light | 10 seconds |

Case Study 1: Anticancer Research

In a recent study published by Smith et al., the anticancer effects of this compound were evaluated against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Johnson et al. conducted a series of tests on the antimicrobial properties of this compound against common pathogens. Their findings revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electrophilic addition reactions, while the benzyloxy and methoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparaison Avec Des Composés Similaires

2-(Benzyloxy)-1-methoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain types of reactions.

4-(2-Nitrovinyl)phenol: Contains a hydroxyl group instead of the methoxy group, altering its solubility and reactivity.

2-Methoxy-4-(2-nitrovinyl)benzene: Lacks the benzyloxy group, affecting its overall stability and reactivity.

Activité Biologique

Overview

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a nitrovinyl moiety. Its molecular formula is C₁₆H₁₅N₁O₄, with a molecular weight of approximately 285.29 g/mol. This compound exhibits notable biological activities that have garnered interest in various fields, including medicinal chemistry and materials science.

- Appearance : Yellow solid

- Melting Point : 122-124 °C

- Solubility : Soluble in acetic acid, dichloromethane, ethyl acetate, and methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The presence of the benzyloxy and methoxy groups enhances the compound's ability to bind to specific molecular targets.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell walls or interfere with essential bacterial enzymes, indicating potential as an antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that it exhibits cytotoxic effects against human lung (A549) and liver (HepG2) cancer cell lines. The compound demonstrated significant anticancer activity with IC50 values ranging from 34.99 to 47.92 µM in certain derivatives .

Anticancer Activity Study

A recent study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated promising activity against A549 and HepG2 cells, suggesting potential for further development as an anticancer therapeutic agent.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | A549 | 34.99 | 0.96 |

| 4f | A549 | 47.92 | 1.23 |

| 4m | A549 | 40.12 | 1.10 |

Enzyme Inhibition Studies

The compound has been studied for its enzyme inhibition capabilities, particularly in relation to protein binding interactions. These studies suggest that the nitrovinyl moiety plays a crucial role in modulating enzyme activity through reversible or irreversible binding mechanisms.

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from structurally similar compounds, potentially enhancing its reactivity and biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Benzyloxy)-4-methoxy-3-nitrobenzene | C16H15NO4 | Different positioning of the nitro group |

| 4-Benzyloxy-3-methoxy-beta-nitrostyrene | C16H15NO4 | Similar functional groups but varies in stereochemistry |

| 2-Methoxy-5-nitrostyrene | C10H11NO3 | Lacks benzyloxy substituent but retains nitrostyrene characteristics |

Propriétés

Numéro CAS |

55507-05-6 |

|---|---|

Formule moléculaire |

C16H15NO4 |

Poids moléculaire |

285.29 g/mol |

Nom IUPAC |

1-methoxy-4-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9- |

Clé InChI |

JNMKPRLNICRRIV-KTKRTIGZSA-N |

SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])OCC2=CC=CC=C2 |

SMILES canonique |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |

Pictogrammes |

Irritant |

Synonymes |

1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene; NSC 31391; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.